molecular formula C12H16O4 B3121720 Methyl 2-(3,4-dimethoxyphenyl)propanoate CAS No. 29207-02-1

Methyl 2-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B3121720
CAS No.: 29207-02-1
M. Wt: 224.25 g/mol
InChI Key: DUMQFLGJMUWUPV-UHFFFAOYSA-N
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Description

“Methyl 2-(3,4-dimethoxyphenyl)propanoate” is a chemical compound with the CAS Number 29207-02-1 . It has a molecular weight of 224.26 and a molecular formula of C12H16O4 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The predicted density is 1.080±0.06 g/cm3 .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.080±0.06 g/cm3 . The predicted boiling point is 295.2±35.0 °C , and the melting point is 47-48 °C .

Scientific Research Applications

Asymmetric Synthesis

Methyl 2-(3,4-dimethoxyphenyl)propanoate and its derivatives have been utilized in asymmetric synthesis. For instance, optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative, was prepared using an asymmetric hydrogenation catalyst system. This process involved the Pictet-Spengler ring closure and considered various factors like solvent, nitrogen substituent, and ligand for optimal substrate preparation (O'reilly, Derwin, & Lin, 1990).

Herbicidal Properties

The compound has been studied for its herbicidal properties. Dichlofop-methyl, a derivative, is a selective herbicide for wild oat control in wheat. It functions by inhibiting auxin-stimulated elongation in plants and has a distinct mechanism of action that differs between its ester and acid forms (Shimabukuro, Nord, & Hoerauf, 1978).

Cytotoxicity in Tumor Cells

Synthetic analogues of this compound have been evaluated for their cytotoxic effects on human tumor cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment. Some esters showed moderate inhibitory effects on tumor cells, with phenolic derivatives displaying the highest cytotoxicity (Hu et al., 2005).

Electrochemical Applications

The compound's derivatives have been studied in electrochemical applications. For example, research on electroreductive radical cyclization has been conducted using derivatives of this compound. These studies contribute to the understanding of organic synthesis processes and the development of new synthetic methodologies (Esteves et al., 2005).

Biological Effects

Research has been done on the physiological effects of derivatives of this compound, such as its impact on conditioned avoidance response in rats. These studies provide insight into the compound's potential central nervous system effects (Barfknecht, Miles, & Leseney, 1970).

Catalytic Applications

The compound has been utilized in catalytic applications, such as in the production of methyl propanoate via methoxycarbonylation of ethene. These studies demonstrate the compound's role in facilitating chemical reactions and its potential industrial applications (Clegg et al., 1999).

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-6-10(14-2)11(7-9)15-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMQFLGJMUWUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264011
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29207-02-1
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29207-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dimethoxy-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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